molecular formula C11H8BrN3O B2648321 2-bromo-N-(pyrimidin-2-yl)benzamide CAS No. 346723-67-9

2-bromo-N-(pyrimidin-2-yl)benzamide

Cat. No.: B2648321
CAS No.: 346723-67-9
M. Wt: 278.109
InChI Key: IZOYUYXCWVOPLG-UHFFFAOYSA-N
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Description

2-bromo-N-(pyrimidin-2-yl)benzamide is an organic compound with the molecular formula C11H8BrN3O. It is a benzamide derivative where the benzamide moiety is substituted with a bromine atom at the 2-position and a pyrimidin-2-yl group at the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(pyrimidin-2-yl)benzamide typically involves the condensation reaction of 2-bromobenzoyl chloride with 2-aminopyrimidine. The reaction is carried out under standard condensation conditions, often in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually refluxed in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(pyrimidin-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-bromo-N-(pyrimidin-2-yl)benzamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exerting antiproliferative effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-(pyrimidin-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the bromine atom and the pyrimidin-2-yl group allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-bromo-N-pyrimidin-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN3O/c12-9-5-2-1-4-8(9)10(16)15-11-13-6-3-7-14-11/h1-7H,(H,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZOYUYXCWVOPLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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